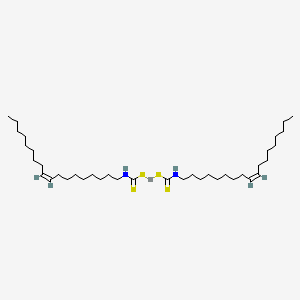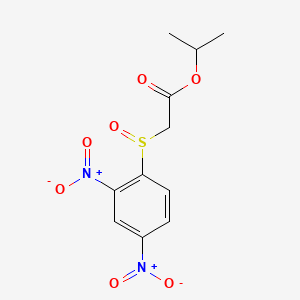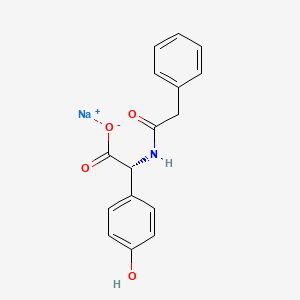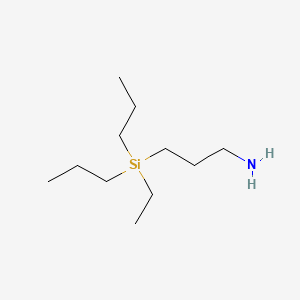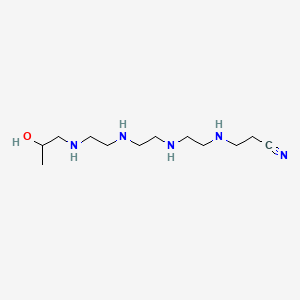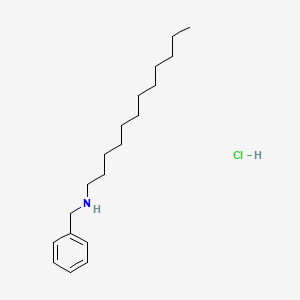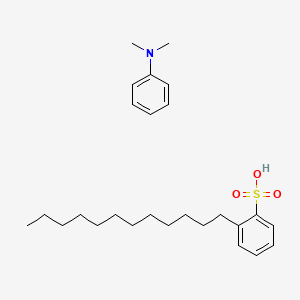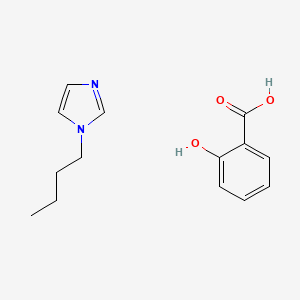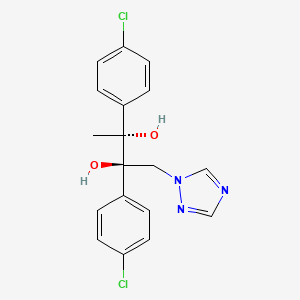![molecular formula C13H22O2 B12672733 3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one CAS No. 94201-20-4](/img/structure/B12672733.png)
3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 303-604-5 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for EINECS 303-604-5 involve several synthetic routes. These routes typically include the use of specific reagents and controlled reaction conditions to achieve the desired compound. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound .
Industrial Production Methods: Industrial production methods for EINECS 303-604-5 often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters .
Chemical Reactions Analysis
Types of Reactions: EINECS 303-604-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 303-604-5 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of EINECS 303-604-5 depend on the specific reagents and conditions used. These products can include various derivatives and modified versions of the original compound, which are useful for different scientific and industrial applications .
Scientific Research Applications
EINECS 303-604-5 has a wide range of scientific research applications In chemistry, it is used as a reagent and intermediate in various synthetic processes In biology, it is utilized for studying biochemical pathways and interactionsAdditionally, the compound is used in various industrial processes, including the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of EINECS 303-604-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to EINECS 303-604-5 include other substances listed in the EINECS inventory that share similar chemical structures and properties. These compounds may have overlapping applications and reactivity profiles .
Uniqueness: EINECS 303-604-5 is unique due to its specific chemical structure and properties, which make it suitable for particular applications in scientific research and industry. Its distinct reactivity and interaction with molecular targets set it apart from other similar compounds .
Properties
CAS No. |
94201-20-4 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3,7,7,9-tetramethyl-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C13H22O2/c1-9-5-12(3,4)8-13(6-9)7-10(2)11(14)15-13/h9-10H,5-8H2,1-4H3 |
InChI Key |
YSTZSVSNXHMVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)CC(C(=O)O2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)
